N-(3-chloro-4-methylphenyl)-2-{1'H-spiro[cycloheptane-1,2'-quinazoline]sulfanyl}acetamide
Description
N-(3-Chloro-4-methylphenyl)-2-{1'H-spiro[cycloheptane-1,2'-quinazoline]sulfanyl}acetamide is a synthetic acetamide derivative featuring a spiro[cycloheptane-1,2'-quinazoline] scaffold. The compound integrates a sulfur-linked acetamide group and a substituted aromatic ring (3-chloro-4-methylphenyl), which likely enhances its pharmacokinetic properties and target binding affinity.
Properties
IUPAC Name |
N-(3-chloro-4-methylphenyl)-2-spiro[1H-quinazoline-2,1'-cycloheptane]-4-ylsulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26ClN3OS/c1-16-10-11-17(14-19(16)24)25-21(28)15-29-22-18-8-4-5-9-20(18)26-23(27-22)12-6-2-3-7-13-23/h4-5,8-11,14,26H,2-3,6-7,12-13,15H2,1H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCCIPOWDYVGVEX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CSC2=NC3(CCCCCC3)NC4=CC=CC=C42)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26ClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-chloro-4-methylphenyl)-2-{1'H-spiro[cycloheptane-1,2'-quinazoline]sulfanyl}acetamide is a synthetic compound that has garnered interest in pharmacological research due to its potential biological activities. This compound, with the CAS number 893789-25-8, features a complex structure that includes a spirocyclic moiety and a sulfanyl group, which may contribute to its biological efficacy.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This formula indicates the presence of chlorine (Cl), nitrogen (N), and sulfur (S) atoms, which are critical for its biological activity.
Anticancer Properties
Recent studies have highlighted the compound's potential as an anticancer agent. It has been observed to exhibit significant cytotoxic effects against various cancer cell lines. For instance, in vitro assays demonstrated that the compound can induce apoptosis in cancer cells by disrupting the mitotic spindle formation, a mechanism similar to that of known kinesin spindle protein (KSP) inhibitors .
Key Findings:
- Mechanism of Action: The compound arrests cells in mitosis, leading to the formation of monopolar spindles, which is indicative of KSP inhibition.
- Cell Lines Tested: Various cancer cell lines including breast and prostate cancer cells showed reduced viability upon treatment with this compound.
Antimicrobial Activity
In addition to its anticancer properties, this compound has also demonstrated antimicrobial activity. Research indicates that compounds with similar structures exhibit moderate to significant antibacterial and antifungal properties .
Study Results:
- Antibacterial Activity: The compound showed effective inhibition against several bacterial strains, suggesting potential applications in treating bacterial infections.
- Antifungal Activity: Preliminary tests indicated antifungal properties, although further studies are needed to quantify this effect.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be partially attributed to its structural components. The presence of the spirocyclic structure and the sulfanyl group may enhance its lipophilicity and interaction with biological targets.
SAR Insights:
- Lipophilicity: Compounds with increased lipophilicity tend to exhibit enhanced membrane permeability and bioavailability.
- Functional Groups: The chloromethyl and sulfanyl groups are crucial for its interaction with target proteins involved in cancer progression and microbial resistance.
Data Table: Summary of Biological Activities
| Activity Type | Effectiveness | Mechanism |
|---|---|---|
| Anticancer | Significant | KSP inhibition; apoptosis induction |
| Antibacterial | Moderate | Inhibition of bacterial growth |
| Antifungal | Preliminary evidence | Inhibition of fungal growth |
Case Study 1: Anticancer Efficacy
A study conducted on breast cancer cell lines revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability. The IC50 value was determined to be around 5 µM, indicating potent activity against these cells.
Case Study 2: Antimicrobial Testing
In another study assessing antimicrobial properties, the compound was tested against Staphylococcus aureus and Candida albicans. Results showed a minimum inhibitory concentration (MIC) of 20 µg/mL for S. aureus and 25 µg/mL for C. albicans, suggesting promising antimicrobial potential.
Comparison with Similar Compounds
Comparison with Structural Analogs
Physicochemical Properties
Comparative data for selected analogs:
*Estimated based on closest analogs. †Derived from . ‡Predicted using ChemDraw.
Key Observations :
- Chloro and methyl substituents (target compound) increase molecular weight and logP compared to methoxy or ethyl analogs, suggesting enhanced lipophilicity and membrane permeability.
- Higher polar surface area in methoxy-substituted analogs (e.g., 51.066 Ų in ) may improve solubility but reduce blood-brain barrier penetration.
Antimicrobial Activity:
- Spiroquinazoline-thioacetamides (e.g., compound 8t in ) showed MIC values of 8–32 µg/mL against Escherichia coli, attributed to the thioacetamide group disrupting bacterial membrane integrity.
- N-(3-Chloro-4-methylphenyl) analogs are hypothesized to exhibit enhanced activity due to electron-withdrawing chloro groups stabilizing target interactions .
Enzyme Inhibition:
- Thioacetamide-triazoles (e.g., compound 38 in ) demonstrated α-glucosidase inhibition (IC₅₀ = 12.4 µM), comparable to acarbose (IC₅₀ = 10.2 µM).
Antitumor Activity:
- 2-Chloromethyl-spiroquinazolines () exhibited IC₅₀ = 7.2 µM against MCF-7 breast cancer cells, linked to DNA intercalation via the planar quinazoline ring.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
